1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one is a complex organic compound that features a pyrrolidine ring, a pyridazine ring, and a methoxyethanone group
Preparation Methods
The synthesis of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one involves multiple steps, starting with the preparation of the pyrrolidine and pyridazine intermediates. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Scientific Research Applications
1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of pyrrolidine and pyridazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-methoxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings can interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and pyridazine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their anticonvulsant activity.
Pyrrolizines: Used in the development of anti-inflammatory drugs.
Properties
Molecular Formula |
C16H25N3O3 |
---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
1-[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C16H25N3O3/c1-16(2,3)13-5-6-14(18-17-13)22-10-12-7-8-19(9-12)15(20)11-21-4/h5-6,12H,7-11H2,1-4H3 |
InChI Key |
WHZCJHWOQJZJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.